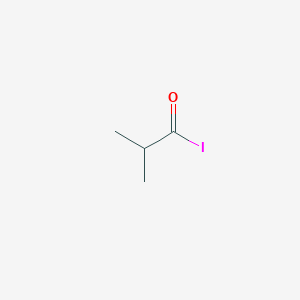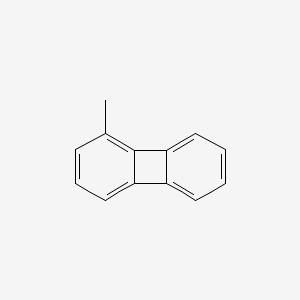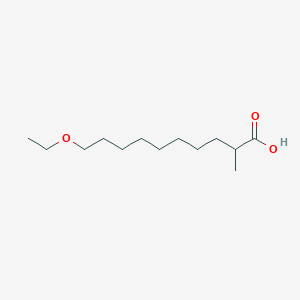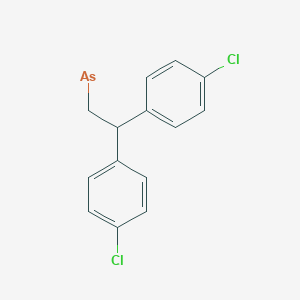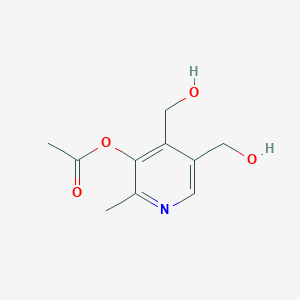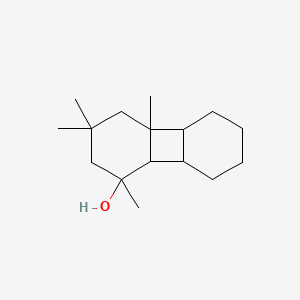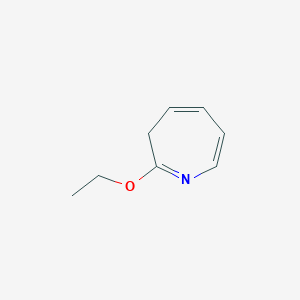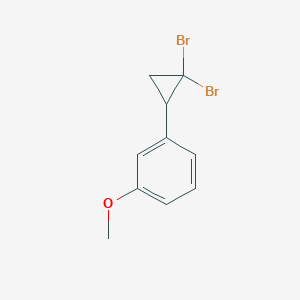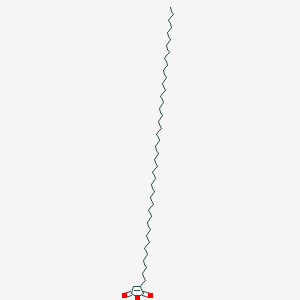
3-Tetratetracontylfuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tetratetracontylfuran-2,5-dione is a chemical compound with the molecular formula C48H92O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by a long alkyl chain attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetratetracontylfuran-2,5-dione typically involves the Paal-Knorr synthesis, a well-known method for preparing furan derivatives. This method involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions. For this compound, the starting materials would include a long-chain alkyl-substituted 1,4-dicarbonyl compound and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow reactors. The reaction conditions would be optimized to maximize yield and minimize by-products. The use of high-purity starting materials and efficient purification techniques, such as distillation or chromatography, would be essential to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tetratetracontylfuran-2,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The long alkyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated alkyl-furan derivatives.
Applications De Recherche Scientifique
3-Tetratetracontylfuran-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Tetratetracontylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, including electrophilic and nucleophilic attacks, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The long alkyl chain may also influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2,5-dione: A simpler derivative of furan with similar reactivity but lacking the long alkyl chain.
Tetrahydrofuran: A fully saturated derivative of furan with different chemical properties.
Furfural: An aldehyde derivative of furan with distinct reactivity and applications.
Uniqueness
3-Tetratetracontylfuran-2,5-dione is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other furan derivatives. This long chain can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
64051-56-5 |
|---|---|
Formule moléculaire |
C48H90O3 |
Poids moléculaire |
715.2 g/mol |
Nom IUPAC |
3-tetratetracontylfuran-2,5-dione |
InChI |
InChI=1S/C48H90O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-46-45-47(49)51-48(46)50/h45H,2-44H2,1H3 |
Clé InChI |
IIFOBDXCPFDARW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


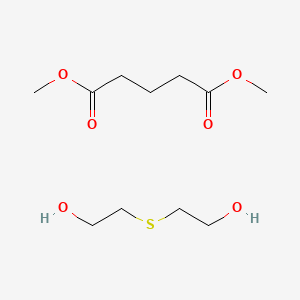
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
